An In-depth Technical Guide to (2,3-Dihydrobenzofuran-2-yl)methanamine Hydrochloride: Physicochemical Properties, Synthesis, and Biological Profile
An In-depth Technical Guide to (2,3-Dihydrobenzofuran-2-yl)methanamine Hydrochloride: Physicochemical Properties, Synthesis, and Biological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2,3-Dihydrobenzofuran-2-yl)methanamine hydrochloride is a molecule of significant interest within the field of medicinal chemistry, belonging to a class of compounds recognized for their diverse pharmacological activities. The 2,3-dihydrobenzofuran scaffold is considered a "privileged structure," frequently found in both natural products and synthetic bioactive molecules.[1] This guide provides a comprehensive overview of the fundamental basic properties of (2,3-Dihydrobenzofuran-2-yl)methanamine hydrochloride, including its physicochemical characteristics, synthesis, and a detailed exploration of its potential biological activities, metabolism, and toxicological profile based on current scientific literature and data from analogous compounds.
Introduction: The Significance of the 2,3-Dihydrobenzofuran Scaffold
The 2,3-dihydrobenzofuran moiety is a heterocyclic motif that has garnered considerable attention in drug discovery due to its presence in a wide array of biologically active compounds. Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for substituent groups, making it an attractive scaffold for the design of ligands targeting various biological receptors and enzymes. Derivatives of this core have been investigated for a range of therapeutic applications, including their potential as anti-inflammatory agents, highlighting the versatility of this chemical framework.[2] This guide focuses specifically on the primary amine derivative, (2,3-Dihydrobenzofuran-2-yl)methanamine, in its hydrochloride salt form, to provide a detailed resource for researchers and developers in the pharmaceutical sciences.
Physicochemical and Basic Properties
The hydrochloride salt of (2,3-Dihydrobenzofuran-2-yl)methanamine is typically a white solid.[3] Understanding the fundamental physicochemical properties of a drug candidate is paramount for its development, influencing aspects from formulation to bioavailability.
| Property | Value | Source |
| CAS Number | 19997-54-7 | [4] |
| Molecular Formula | C₉H₁₂ClNO | PubChem |
| Molecular Weight | 185.65 g/mol | PubChem |
| Melting Point | 258-259 °C | ChemicalBook |
| Form | Solid | [3] |
| pKa (Predicted) | ~9.5-10.0 (amine) | Inferred from similar primary amines |
| Solubility | Soluble in water and polar organic solvents | General knowledge for amine hydrochlorides |
Spectroscopic and Analytical Characterization
A comprehensive analytical package is crucial for the unambiguous identification and quality control of (2,3-Dihydrobenzofuran-2-yl)methanamine hydrochloride. While a complete dataset for this specific molecule is not publicly available, the expected spectroscopic features can be inferred from the analysis of the 2,3-dihydrobenzofuran core and related amine-containing compounds.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzofuran ring, the diastereotopic protons of the dihydrofuran ring, and the protons of the aminomethyl group.
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¹³C NMR: The carbon NMR spectrum will display distinct resonances for the aromatic carbons, the carbons of the dihydrofuran ring, and the methylene carbon of the aminomethyl side chain.
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Mass Spectrometry (MS): Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry would reveal the molecular ion peak corresponding to the free base (C₉H₁₁NO) and characteristic fragmentation patterns.
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Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the N-H stretching of the primary amine hydrochloride, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and the C-O-C stretching of the ether linkage in the dihydrofuran ring.
Synthesis and Manufacturing
The synthesis of (2,3-Dihydrobenzofuran-2-yl)methanamine hydrochloride typically involves the construction of the 2,3-dihydrobenzofuran core followed by the introduction of the aminomethyl group.
General Synthetic Approach
A common strategy for the synthesis of the 2,3-dihydrobenzofuran ring system involves the cyclization of a suitably substituted phenol derivative.
Diagram: General Synthetic Workflow
Caption: A generalized workflow for the synthesis of (2,3-Dihydrobenzofuran-2-yl)methanamine hydrochloride.
Exemplary Synthetic Protocol
The following is a plausible, though not definitively published, multi-step synthesis based on established organic chemistry principles.
Step 1: Synthesis of 2,3-Dihydrobenzofuran-2-carbonitrile
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To a solution of salicylaldehyde in a suitable solvent (e.g., ethanol), add acrylonitrile.
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Introduce a basic catalyst (e.g., triethylamine) and heat the reaction mixture under reflux.
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Monitor the reaction by thin-layer chromatography (TLC).
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Upon completion, cool the reaction, remove the solvent under reduced pressure, and purify the crude product by column chromatography to yield 2,3-dihydrobenzofuran-2-carbonitrile.
Step 2: Reduction of the Nitrile to the Amine
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Dissolve 2,3-dihydrobenzofuran-2-carbonitrile in an appropriate solvent (e.g., tetrahydrofuran).
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Add a reducing agent, such as lithium aluminum hydride (LiAlH₄), portion-wise at 0 °C.
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Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
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Carefully quench the reaction with water and an aqueous base (e.g., NaOH solution).
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Filter the resulting mixture and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain (2,3-Dihydrobenzofuran-2-yl)methanamine.
Step 3: Formation of the Hydrochloride Salt
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Dissolve the crude (2,3-Dihydrobenzofuran-2-yl)methanamine in a suitable solvent (e.g., diethyl ether or isopropanol).
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Add a solution of hydrochloric acid in the same solvent dropwise with stirring.
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The hydrochloride salt will precipitate out of the solution.
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Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield (2,3-Dihydrobenzofuran-2-yl)methanamine hydrochloride.
Biological and Pharmacological Profile
While specific pharmacological data for (2,3-Dihydrobenzofuran-2-yl)methanamine hydrochloride is limited in publicly accessible literature, the 2,3-dihydrobenzofuran scaffold is a recurring motif in compounds targeting the central nervous system (CNS).
Potential Pharmacological Targets
Based on the structural similarity to known psychoactive compounds and other biologically active 2,3-dihydrobenzofuran derivatives, the following pharmacological targets are of primary interest:
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Serotonin (5-HT) Receptors: Numerous 2,3-dihydrobenzofuran derivatives have shown affinity for various serotonin receptor subtypes.
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5-HT₂A Receptors: Analogues of hallucinogenic phenethylamines containing the 2,3-dihydrobenzofuran core have been synthesized and evaluated, suggesting potential interactions with 5-HT₂A receptors.[5]
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5-HT₁A and 5-HT₂C Receptors: Other derivatives have been investigated for their affinity to 5-HT₁A and 5-HT₂C receptors.
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Monoamine Transporters: The structural resemblance to some monoamine reuptake inhibitors suggests that this compound could potentially interact with the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).
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Dopamine (D) Receptors: Certain benzofuran derivatives have been explored as dopamine receptor antagonists.
Diagram: Potential CNS Signaling Pathways
Caption: Postulated interactions of the compound with key CNS targets.
Structure-Activity Relationships (SAR)
The biological activity of 2,3-dihydrobenzofuran derivatives is highly dependent on the substitution pattern on both the aromatic ring and the dihydrofuran moiety. The primary amine of the title compound is a key feature, as it can form ionic interactions with acidic residues in receptor binding pockets. The stereochemistry at the C2 position of the dihydrofuran ring is also likely to be critical for biological activity, and the racemic mixture may have a different pharmacological profile than the individual enantiomers.
Metabolism and Toxicological Profile
The metabolic fate and toxicological profile of (2,3-Dihydrobenzofuran-2-yl)methanamine hydrochloride have not been extensively studied. However, predictions can be made based on the metabolism of related benzofuran compounds and general principles of drug metabolism.
Predicted Metabolic Pathways
The metabolism of (2,3-Dihydrobenzofuran-2-yl)methanamine is likely to proceed through several key pathways:
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Phase I Metabolism:
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N-Deamination: The primary amine could be a substrate for monoamine oxidase (MAO), leading to the corresponding aldehyde, which would then be further oxidized to a carboxylic acid or reduced to an alcohol.
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Hydroxylation: The aromatic ring and the dihydrofuran ring are susceptible to hydroxylation, primarily mediated by cytochrome P450 (CYP) enzymes. Studies on other benzofuran derivatives have implicated CYP1A2, CYP2D6, and CYP3A4 in their metabolism.[6]
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Ring Opening: Oxidative cleavage of the dihydrofuran ring is another potential metabolic pathway.[7]
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Phase II Metabolism: The hydroxylated metabolites and the primary amine itself could undergo conjugation reactions, such as glucuronidation or sulfation, to facilitate excretion.
Diagram: Predicted Metabolic Pathways
Caption: Plausible metabolic transformations of the parent compound.
Toxicological Considerations
A Material Safety Data Sheet (MSDS) for 1-(2,3-Dihydro-1-benzofuran-2-yl)methanamine hydrochloride indicates that it is irritating to the eyes, respiratory system, and skin.[8] It may be harmful if swallowed or inhaled.[8]
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Genotoxicity: Some benzofuran derivatives have been shown to exhibit genotoxic effects in in vitro assays.[9] Therefore, a thorough evaluation of the genotoxic potential of (2,3-Dihydrobenzofuran-2-yl)methanamine hydrochloride would be necessary for any drug development program.
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Acute Toxicity: The acute toxicity of this specific compound is not well-documented. However, studies on other psychoactive benzofuran derivatives have reported adverse effects consistent with sympathomimetic and serotonergic overstimulation.
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Safety Pharmacology: Given the potential for CNS activity, a safety pharmacology assessment would be crucial to evaluate potential effects on the cardiovascular, respiratory, and central nervous systems.
Conclusion and Future Directions
(2,3-Dihydrobenzofuran-2-yl)methanamine hydrochloride is a compound with a structural framework that suggests a high potential for biological activity, particularly within the central nervous system. The available data on related compounds point towards possible interactions with serotonin and dopamine receptors, as well as monoamine transporters. However, there is a clear need for further research to elucidate the specific pharmacological, metabolic, and toxicological profile of this molecule.
Future research efforts should focus on:
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Detailed Physicochemical Characterization: Experimental determination of pKa, solubility in various pharmaceutically relevant solvents, and solid-state characterization.
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Enantioselective Synthesis and Evaluation: Separation of the enantiomers and individual assessment of their biological activities.
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Comprehensive Pharmacological Profiling: In vitro receptor binding and functional assays across a wide range of CNS targets, followed by in vivo studies to determine its behavioral effects.
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Metabolism and Pharmacokinetic Studies: In vitro and in vivo studies to identify the major metabolites and determine the pharmacokinetic parameters.
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Toxicological Evaluation: A full battery of in vitro and in vivo toxicology studies to assess its safety profile.
By addressing these knowledge gaps, the full therapeutic potential of (2,3-Dihydrobenzofuran-2-yl)methanamine hydrochloride can be more accurately assessed, paving the way for its potential development as a novel therapeutic agent.
References
- Material Safety Data Sheet for 1-(2,3-Dihydro-1-benzofuran-2-yl)methanamine hydrochloride. Cole-Parmer.
- Genotoxic effects of some l-[(benzofuran-2-yl)-phenylmethyl]-imidazoles on MCF-7 cell line.
- Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR). PubMed.
- In Vitro Metabolism of a Benzofuran-Substituted Nitazene: Ethyleneoxynitazene. MDPI.
- (2,3-Dihydro-benzofuran-2-ylmethyl)-methyl-amine hydrochloride. Sigma-Aldrich.
- 2,3-Dihydro-1-benzofuran-2-ylmethanamine hydrochloride. PubChem.
- 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. PubMed.
- 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. Journal of Medicinal Chemistry.
- 2,3-Dihydrobenzofuran analogues of hallucinogenic phenethylamines. PubMed.
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